

Spectroscopic data (NMR, IR, Mass Spec) of allyl chloride for characterization

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Spectroscopic Characterization of Allyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of **allyl chloride** (3-chloroprop-1-ene). It includes detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring these data. The information is presented in a clear and structured format to aid researchers in the identification and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **allyl chloride**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Carbon Tetrachloride (CCl₄) Frequency: 300 MHz



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1a (cis to CH₂Cl)	5.160	Doublet of Triplets	J(H-1a, H-2) = 10.11, J(H-1a, H-1b) = 1.27, J(H-1a, H-3) = -0.93
H-1b (trans to CH ₂ Cl)	5.312	Doublet of Triplets	J(H-1b, H-2) = 16.92, J(H-1b, H-1a) = 1.27, J(H-1b, H-3) = -1.38
H-2	5.929	Multiplet	-
H-3	3.985	Doublet	J(H-3, H-2) = 6.46

Solvent: Chloroform-d (CDCl3) Frequency: 89.56 MHz

Proton Assignment	Chemical Shift (δ) ppm
H-1a, H-1b	5.22, 5.34
H-2	5.958
H-3	4.051

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Neat liquid

Carbon Assignment	Chemical Shift (δ) ppm
C-1 (=CH ₂)	117.7
C-2 (=CH)	134.8
C-3 (-CH ₂ Cl)	47.1



Note: 13C NMR data for allyl chloride can also be found in various spectral databases.[2][3]

Infrared (IR) Spectroscopy

Sample Phase: Gas

Wavenumber (cm ⁻¹)	Vibrational Mode
3085	=C-H stretch
1645	C=C stretch
1420	CH ₂ scissoring
1285	=CH ₂ wag
990, 935	=CH ₂ wag and twist
740	C-Cl stretch

Note: The IR spectrum of **allyl chloride** may show slight variations depending on the sample phase (gas, liquid, or in solution).[4][5][6]

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) Source Temperature: 280 °C

m/z	Relative Intensity (%)	Assignment
78	8.0	[M+2] ⁺ (due to ³⁷ Cl isotope)
76	25.3	[M] ⁺ (Molecular ion, C₃H₅³⁵Cl)
41	100.0	[C₃H₅]+ (Allyl cation, base peak)
39	46.1	[C ₃ H ₃] ⁺

Note: The mass spectrum of **allyl chloride** is characterized by the molecular ion peak at m/z 76 and the base peak at m/z 41, corresponding to the stable allyl cation.[1][7]



Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **allyl chloride** for structural elucidation.

Procedure:

- Sample Preparation:
 - In a clean, dry 5 mm NMR tube, dissolve approximately 10-20 mg of allyl chloride in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CCl₄).
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
 - The final solution height in the NMR tube should be approximately 4-5 cm.[8]
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1][9]
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and achieve high resolution.
 - Tune and match the probe for the ¹H and ¹³C nuclei.
 - Set the appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay.[8]
 - Acquire the Free Induction Decay (FID).



- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]
 - Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **allyl chloride** by measuring the absorption of infrared radiation.

Procedure for Liquid Sample (Neat):

- Sample Preparation:
 - Place one to two drops of neat allyl chloride onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10][11]
 - Place a second salt plate on top of the first to create a thin liquid film between the plates.
 [10]
 - Mount the sandwiched plates onto the sample holder of the IR spectrometer.
- Instrument Setup and Data Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Place the sample holder with the allyl chloride sample into the instrument.
 - Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Data Processing:



- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups in allyl chloride.

An alternative for volatile liquids is the use of Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of allyl chloride.

Procedure for Volatile Organic Compound (VOC):

- Sample Introduction:
 - Allyl chloride, being a volatile organic compound, is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system (GC-MS).[13][14]
 - The GC separates the sample from any impurities before it enters the mass spectrometer.
 - Alternatively, for a pure sample, direct injection or a purge and trap method can be used.
 [15]
- Ionization:
 - Electron Ionization (EI) is a common method for analyzing volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[16]
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection and Data Processing:
 - A detector records the abundance of each ion at a specific m/z.



- The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
- The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **allyl chloride**, as well as a general workflow for its characterization.

Sample Preparation Allyl Chloride Sample Spectroscopic Analysis NMR Spectroscopy IR Spectroscopy Mass Spectrometry (1H and 13C) Data Interpretation Chemical Shifts, Vibrational Frequencies Molecular Weight, Coupling Constants, (Functional Groups) Fragmentation Pattern Integration Conclusion Structural Elucidation and Confirmation

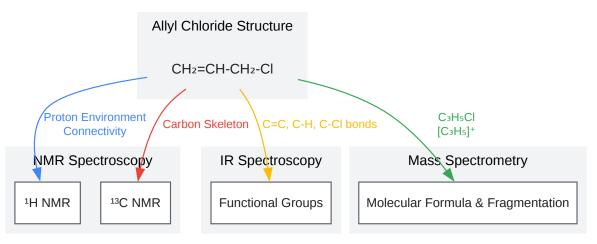
Workflow for Spectroscopic Characterization of Allyl Chloride

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Caption: Workflow for the spectroscopic characterization of allyl chloride.



Relationship of Spectroscopic Data to Allyl Chloride Structure



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Caption: Relationship between spectroscopic data and the structure of **allyl chloride**.

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